

best practices for storing recombinant HUMAN MCP-1 protein

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Compound of Interest

Compound Name: HUMAN MCP-1

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Technical Support Center: Recombinant Human MCP-1

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling recombinant **human MCP-1** (also known as CCL2).

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized recombinant **human MCP-1** protein upon arrival?

For long-term storage, the lyophilized protein should be stored desiccated at -20°C to -80°C.[1][2][3] It can remain stable at room temperature for up to three weeks, but colder temperatures are recommended for preserving activity over extended periods.[3][4]

Q2: What is the best way to reconstitute the lyophilized MCP-1 protein?

It is recommended to reconstitute the lyophilized protein in sterile, distilled water or sterile phosphate-buffered saline (PBS).[1][2][3][4][5] Briefly centrifuge the vial before opening to ensure the powder is at the bottom.[1][5] For optimal recovery, reconstitute to a concentration of 0.1-0.5 mg/mL.[5] Gently agitate the vial to dissolve the contents; avoid vigorous shaking.[6]

Q3: Should I add a carrier protein during reconstitution?

For long-term storage of the reconstituted protein, adding a carrier protein such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA) is recommended to prevent loss of protein due to adsorption to the vial surface and to enhance stability.[1][3][4][7]

Q4: How should I store the reconstituted MCP-1 protein?

For short-term storage, the reconstituted protein can be kept at 4°C for up to one week.[1][3][4][8] For long-term storage, it is crucial to aliquot the reconstituted protein into single-use volumes and store them at -20°C to -80°C.[2][5][8][9] This prevents repeated freeze-thaw cycles.

Q5: Why is it important to avoid repeated freeze-thaw cycles?

Repeated freeze-thaw cycles can lead to a significant loss of protein activity.[3][10][11] Studies have shown that the second freeze-thaw cycle can cause approximately a 50% loss of recombinant **human MCP-1**. [10][11][12]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Reduced protein activity in experiments	Improper storage of reconstituted protein.	Ensure the protein was aliquoted and stored at -20°C or -80°C. Avoid using a frost-free freezer. [2]
Multiple freeze-thaw cycles.	Always aliquot the reconstituted protein into single-use vials to avoid repeated freezing and thawing. [10] [11] [12]	
Incorrect reconstitution.	Reconstitute with the recommended sterile buffer and gently agitate to dissolve. Avoid vigorous shaking. [6]	
Protein precipitation after reconstitution	High protein concentration.	Reconstitute to the recommended concentration range (e.g., 0.1-0.5 mg/mL). If solubility issues persist, consider using a different reconstitution buffer.
Protein instability.	Ensure a carrier protein (e.g., 0.1% BSA) was added if storing for an extended period. [1] [3] [4]	
Inconsistent experimental results	Protein degradation over time.	Check the expiration date of the lyophilized protein. For reconstituted protein, use within the recommended storage times.

Inaccurate protein concentration.	Verify the initial protein concentration after reconstitution. Loss of protein can occur with improper handling.
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Quantitative Data Summary

Parameter	Recommendation	Storage Duration
Lyophilized Protein Storage	-20°C to -80°C, desiccated[1][2][3]	Until expiry date
Room temperature[3][4]	Up to 3 weeks	
Reconstituted Protein (Short-term)	4°C[1][3][8]	1 week
Reconstituted Protein (Long-term)	-20°C to -80°C in single-use aliquots[2][5][8][9]	Up to 6 months[1]

Experimental Protocol: Reconstitution and Aliquoting of Recombinant Human MCP-1

Objective: To properly reconstitute and aliquot lyophilized recombinant **human MCP-1** for optimal long-term storage and activity.

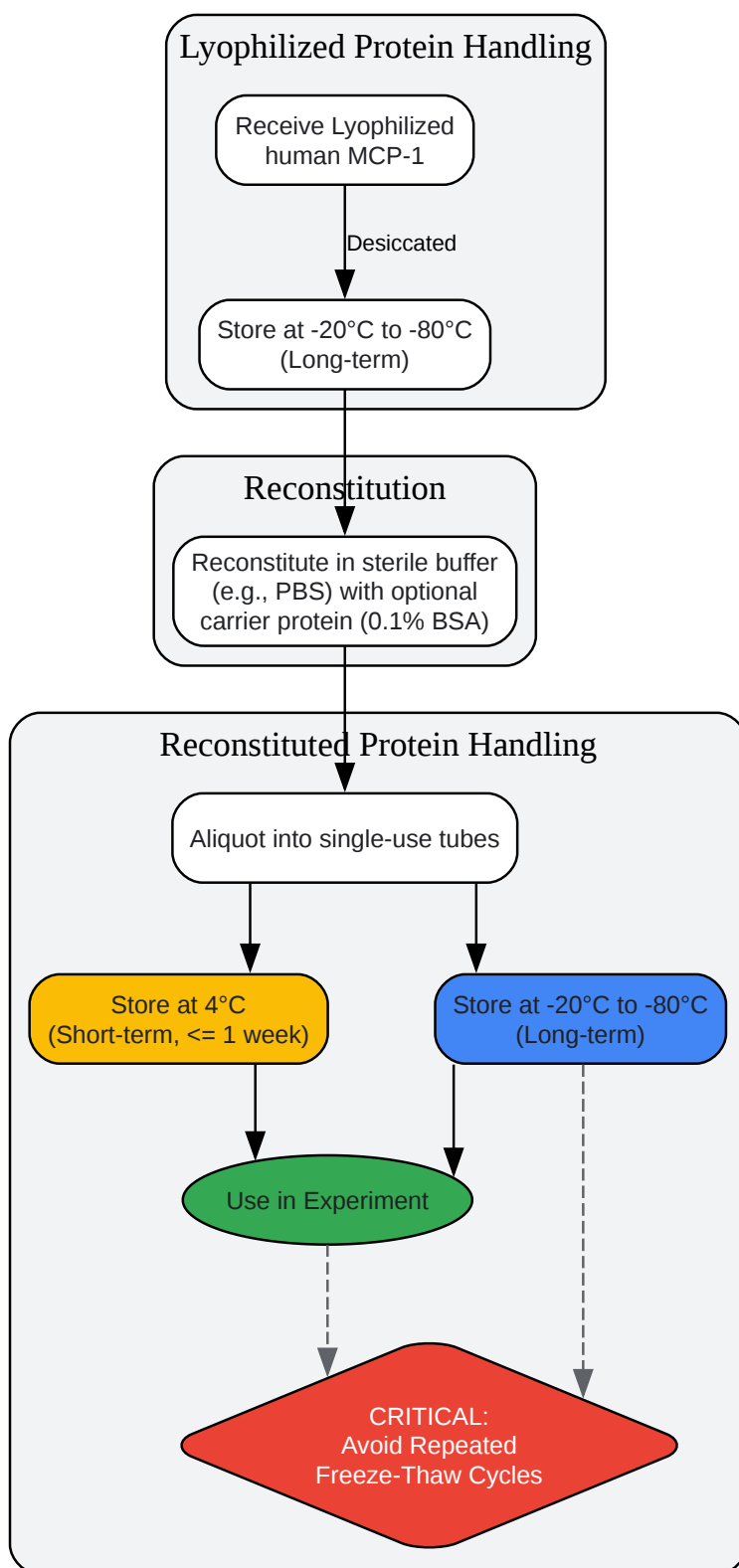
Materials:

- Vial of lyophilized recombinant **human MCP-1**
- Sterile, distilled water or sterile 1x PBS, pH 7.4
- Sterile, low-protein-binding polypropylene microcentrifuge tubes
- Pipettes and sterile tips
- Optional: Carrier protein solution (e.g., 10% endotoxin-free BSA)

Methodology:

- Preparation: Allow the lyophilized MCP-1 vial and the reconstitution buffer to equilibrate to room temperature.
- Centrifugation: Briefly centrifuge the vial of lyophilized protein at a low speed to ensure all the powder is at the bottom of the vial.
- Reconstitution:
 - Carefully open the vial.
 - Using a sterile pipette, add the appropriate volume of sterile water or PBS to achieve the desired final concentration (typically between 0.1-0.5 mg/mL).
 - If using a carrier protein for long-term stability, it can be added to the reconstitution buffer to a final concentration of 0.1%.
 - Close the vial and gently swirl or tap to mix until the protein is completely dissolved. Do not vortex or shake vigorously. Allow the vial to sit at room temperature for 15-30 minutes with gentle agitation to ensure full reconstitution.[\[6\]](#)
- Aliquoting:
 - Once the protein is fully dissolved, dispense the solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
- Storage:
 - For immediate use (within one week), store the aliquots at 4°C.
 - For long-term storage, immediately place the aliquots in a -20°C or -80°C freezer. Use a manual defrost freezer if possible, as the temperature fluctuations in frost-free freezers can be detrimental to protein stability.[\[2\]](#)

Visualizations



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Caption: Recommended workflow for storing and handling recombinant **human MCP-1**.

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